molecular formula C11H21N3O4 B124702 N,N'-Di-Boc-guanidine CAS No. 154476-57-0

N,N'-Di-Boc-guanidine

Cat. No.: B124702
CAS No.: 154476-57-0
M. Wt: 259.30 g/mol
InChI Key: VPWFNCFRPQFWGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Di-Boc-guanidine, also known as 1,3-bis(tert-butoxycarbonyl)guanidine, is a compound that features prominently in organic synthesis and medicinal chemistry. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the guanidine core. These Boc groups are commonly used to protect amine functionalities during chemical reactions, making N,N’-Di-Boc-guanidine a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Di-Boc-guanidine can be synthesized through several methods. One common approach involves the reaction of guanidine hydrochloride with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through techniques such as flash column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of N,N’-Di-Boc-guanidine follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products, making the compound suitable for further applications in pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions: N,N’-Di-Boc-guanidine undergoes various chemical reactions, including substitution and guanylation reactions. The compound can react with different amines to form N,N’-disubstituted guanidines. For instance, the reaction with benzylamine in dichloromethane yields N,N’-di-Boc-N’'-benzylguanidine .

Common Reagents and Conditions: Common reagents used in reactions involving N,N’-Di-Boc-guanidine include triflic anhydride, which facilitates the formation of N,N’-di-Boc-N’'-triflylguanidine. The reaction typically occurs at low temperatures (around -78°C) to ensure selectivity and high yield .

Major Products Formed: The major products formed from reactions involving N,N’-Di-Boc-guanidine depend on the specific reagents and conditions used. For example, the reaction with triflic anhydride produces N,N’-di-Boc-N’‘-triflylguanidine, which can further react with various amines to yield N,N’-disubstituted guanidines .

Scientific Research Applications

N,N’-Di-Boc-guanidine has a wide range of applications in scientific research. In chemistry, it serves as a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The compound’s ability to protect amine groups makes it valuable in multi-step synthetic routes.

In biology and medicine, N,N’-Di-Boc-guanidine is used in the development of drugs and therapeutic agents. Its derivatives have shown potential as kinase inhibitors and DNA minor groove binders, making them useful in cancer research and treatment .

In the industrial sector, N,N’-Di-Boc-guanidine is employed in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable building block for various applications.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N,N’-Di-Boc-guanidine include other N,N’-disubstituted guanidines, such as N,N’-bis-Cbz-guanidine and N,N’-di-Boc-N’'-triflylguanidine. These compounds share the common feature of having protective groups attached to the guanidine core, enhancing their stability and reactivity .

Uniqueness: What sets N,N’-Di-Boc-guanidine apart from its counterparts is its specific use of Boc groups for protection. The Boc groups are easily removable under mild acidic conditions, making N,N’-Di-Boc-guanidine particularly useful in synthetic routes where selective deprotection is required. Additionally, the compound’s stability and compatibility with various reagents and conditions make it a versatile intermediate in organic synthesis .

Properties

CAS No.

154476-57-0

Molecular Formula

C11H21N3O4

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl (NE)-N-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate

InChI

InChI=1S/C11H21N3O4/c1-10(2,3)17-8(15)13-7(12)14-9(16)18-11(4,5)6/h1-6H3,(H3,12,13,14,15,16)

InChI Key

VPWFNCFRPQFWGS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=N/C(=O)OC(C)(C)C)/N

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Di-Boc-guanidine
Reactant of Route 2
N,N'-Di-Boc-guanidine
Reactant of Route 3
Reactant of Route 3
N,N'-Di-Boc-guanidine
Reactant of Route 4
Reactant of Route 4
N,N'-Di-Boc-guanidine
Reactant of Route 5
Reactant of Route 5
N,N'-Di-Boc-guanidine
Reactant of Route 6
N,N'-Di-Boc-guanidine
Customer
Q & A

Q1: What are the main applications of Di-Boc-guanidine in organic synthesis?

A1: Di-Boc-guanidine serves as a crucial building block for incorporating the guanidine functionality into more complex molecules. One prominent application is its use in synthesizing substituted guanidines, which are frequently encountered pharmacophores in medicinal chemistry. [, ]

Q2: How does the Boc protection in Di-Boc-guanidine contribute to its synthetic utility?

A2: The two Boc (tert-butoxycarbonyl) protecting groups in Di-Boc-guanidine offer several advantages. Firstly, they mask the reactivity of the guanidine nitrogen atoms, allowing for selective chemical transformations at other sites within the molecule. Secondly, the Boc groups are readily removable under mildly acidic conditions, enabling the liberation of the free guanidine group after the desired synthetic manipulations have been performed. [, ]

Q3: Are there any reported analytical methods for characterizing and quantifying Di-Boc-guanidine?

A4: While specific analytical methods for Di-Boc-guanidine are not detailed in the provided research, standard techniques employed for characterizing organic compounds would be applicable. These include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for structural elucidation and purity assessment. High-performance liquid chromatography (HPLC) could be employed for quantitative analysis, especially when monitoring reaction progress or determining the purity of synthesized Di-Boc-guanidine. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.